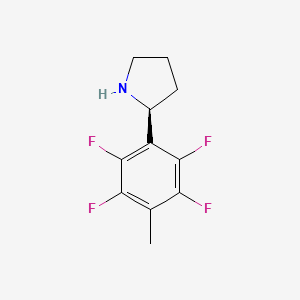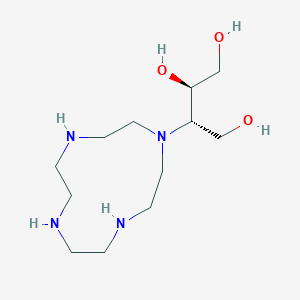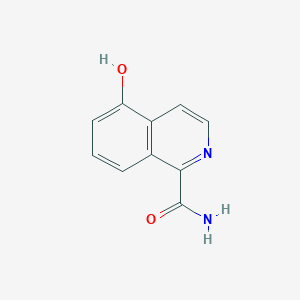
6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile is an organic compound with the molecular formula C8H8N2OS It is a derivative of nicotinonitrile, featuring a hydroxymethyl group at the 6-position and a methylthio group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with nicotinonitrile as the core structure.
Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through a formylation reaction followed by reduction. For example, nicotinonitrile can be treated with formaldehyde and a reducing agent such as sodium borohydride.
Methylthiolation: The methylthio group can be introduced using a thiolation reaction. This can involve the reaction of the hydroxymethylated nicotinonitrile with a methylthiolating agent like methylthiol chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-(Carboxymethyl)-2-(methylthio)nicotinonitrile or 6-(Formyl)-2-(methylthio)nicotinonitrile.
Reduction: 6-(Hydroxymethyl)-2-(methylthio)nicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of nitrile and thioether groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological properties. The presence of the nitrile group is often associated with bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as an electrophile, while the hydroxymethyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Hydroxymethyl)nicotinonitrile: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
2-(Methylthio)nicotinonitrile: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
6-(Hydroxymethyl)-2-(methylthio)pyridine: Similar structure but without the nitrile group, leading to different chemical properties.
Uniqueness
6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile is unique due to the combination of its functional groups. The presence of both a hydroxymethyl and a methylthio group on the nicotinonitrile core provides a distinct set of chemical properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H8N2OS |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,11H,5H2,1H3 |
Clé InChI |
SGDUHBMABASLJN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=N1)CO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)



![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)




![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)



